molecular formula C15H13FN2 B1328219 4-fluoro-N-(1H-indol-6-ylmethyl)aniline CAS No. 1029773-40-7

4-fluoro-N-(1H-indol-6-ylmethyl)aniline

Cat. No.: B1328219
CAS No.: 1029773-40-7
M. Wt: 240.27 g/mol
InChI Key: FJBNMQVDWLPHMG-UHFFFAOYSA-N
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Description

4-fluoro-N-(1H-indol-6-ylmethyl)aniline is an organic compound with the molecular formula C15H13FN2 and a molecular weight of 240.27 g/mol This compound is characterized by the presence of a fluorine atom attached to the aniline ring and an indole moiety linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The purification process may also be scaled up using industrial chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1H-indol-6-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-fluoro-N-(1H-indol-6-ylmethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and dyes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1H-indol-6-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain proteins or enzymes, modulating their activity and leading to desired therapeutic effects. The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-fluoroaniline: A simpler analog with a fluorine atom attached to the aniline ring.

    N-(1H-indol-6-ylmethyl)aniline: Lacks the fluorine atom but retains the indole and aniline moieties.

    4-fluoro-N-methylaniline: Contains a methyl group instead of the indole moiety.

Uniqueness

4-fluoro-N-(1H-indol-6-ylmethyl)aniline is unique due to the presence of both the fluorine atom and the indole moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(1H-indol-6-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2/c16-13-3-5-14(6-4-13)18-10-11-1-2-12-7-8-17-15(12)9-11/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBNMQVDWLPHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)CNC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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